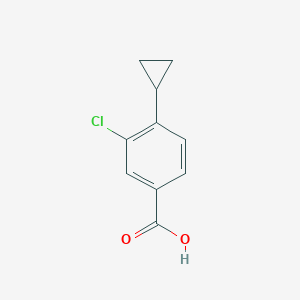

3-Chloro-4-cyclopropylbenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-4-cyclopropylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO2/c11-9-5-7(10(12)13)3-4-8(9)6-1-2-6/h3-6H,1-2H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIKOAOBVOSMYGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(C=C(C=C2)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Chloro-4-cyclopropylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic routes for preparing 3-Chloro-4-cyclopropylbenzoic acid, a valuable building block in medicinal chemistry and materials science. Two primary synthetic strategies are presented: a Suzuki-Miyaura cross-coupling approach and a late-stage chlorination strategy. This document includes detailed experimental protocols, tabulated quantitative data, and logical workflow diagrams to facilitate the efficient and reproducible synthesis of the target compound.

Introduction

This compound is a substituted aromatic carboxylic acid featuring a unique combination of a chloro substituent and a cyclopropyl group. This arrangement of functional groups makes it an attractive intermediate for the synthesis of complex molecules with potential applications in pharmaceuticals and agrochemicals. The presence of the cyclopropyl ring can impart desirable properties such as increased metabolic stability, enhanced potency, and improved conformational rigidity in drug candidates. This guide outlines two viable synthetic pathways to access this important compound, providing researchers with the necessary information to select the most suitable method for their specific needs.

Synthetic Strategies

Two principal retrosynthetic approaches for the synthesis of this compound are detailed below.

Strategy 1: Suzuki-Miyaura Cross-Coupling

This approach involves the formation of the C-C bond between the aromatic ring and the cyclopropyl moiety via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. A plausible starting material is a di-halogenated benzoic acid derivative, which allows for the selective coupling at the 4-position.

Logical Workflow for Suzuki-Miyaura Cross-Coupling Strategy

Caption: Workflow for the synthesis via Suzuki-Miyaura coupling.

Strategy 2: Late-Stage Aromatic Chlorination

This alternative strategy commences with a commercially available cyclopropyl-substituted aromatic compound, 4-cyclopropylbenzoic acid. The synthesis then proceeds through a regioselective chlorination of the aromatic ring.

Logical Workflow for Late-Stage Chlorination Strategy

Caption: Workflow for the synthesis via late-stage chlorination.

Experimental Protocols

Synthesis via Suzuki-Miyaura Cross-Coupling

This pathway is generally preferred due to its predictable regioselectivity and the commercial availability of the starting materials.

Step 1: Suzuki-Miyaura Coupling of Methyl 3-chloro-4-iodobenzoate with Potassium Cyclopropyltrifluoroborate

Reaction Scheme:

Experimental Protocol:

A detailed experimental protocol for a similar Suzuki-Miyaura coupling of an aryl chloride with potassium cyclopropyltrifluoroborate has been reported and can be adapted for this synthesis.[1]

To a reaction vessel are added methyl 3-chloro-4-iodobenzoate (1.0 eq.), potassium cyclopropyltrifluoroborate (1.2 eq.), palladium(II) acetate (Pd(OAc)₂, 0.03 eq.), 2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 0.06 eq.), and potassium carbonate (K₂CO₃, 3.0 eq.). The vessel is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen). A degassed solvent mixture of cyclopentyl methyl ether (CPME) and water (10:1) is added. The reaction mixture is then heated to 100 °C and stirred vigorously until the starting material is consumed as monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product, methyl 3-chloro-4-cyclopropylbenzoate, is then purified by column chromatography on silica gel.

Step 2: Saponification of Methyl 3-chloro-4-cyclopropylbenzoate

Reaction Scheme:

[Image of the reaction scheme for the chlorination]

References

An In-depth Technical Guide on 3-Chloro-4-cyclopropylbenzoic Acid: Chemical Properties and Structure

For the attention of: Researchers, scientists, and drug development professionals.

Executive Summary

3-Chloro-4-cyclopropylbenzoic acid is a substituted aromatic carboxylic acid. While specific experimental data for this compound is limited, its chemical properties can be inferred from its structural motifs: a benzoic acid core, a chlorine substituent, and a cyclopropyl group. This document summarizes the predicted chemical properties and structural identifiers for the target compound. For comparative purposes, experimentally determined data for structurally related compounds, namely 4-Cyclopropylbenzoic acid, 3-Chloro-4-methylbenzoic acid, and 3-Chloro-4-fluorobenzoic acid, are provided. Additionally, a plausible synthetic route for this compound is proposed based on established organic chemistry principles.

Chemical Structure and Identifiers

The chemical structure of this compound is defined by a benzene ring substituted with a carboxylic acid group, a chlorine atom at position 3, and a cyclopropyl group at position 4.

Table 1: Structural and Chemical Identifiers

| Identifier | This compound (Predicted) | 4-Cyclopropylbenzoic acid | 3-Chloro-4-methylbenzoic acid | 3-Chloro-4-fluorobenzoic acid |

| IUPAC Name | This compound | 4-Cyclopropylbenzoic acid | 3-Chloro-4-methylbenzoic acid | 3-Chloro-4-fluorobenzoic acid |

| CAS Number | Not Found | 1798-82-9[1][2] | 5162-82-3[3][4][5] | 403-16-7[6][7] |

| Molecular Formula | C₁₀H₉ClO₂ | C₁₀H₁₀O₂[1][2] | C₈H₇ClO₂[3][4][5] | C₇H₄ClFO₂[6][7] |

| SMILES String | O=C(O)c1cc(Cl)c(cc1)C1CC1 | O=C(O)c1ccc(C2CC2)cc1 | Cc1ccc(C(=O)O)c(Cl)c1 | O=C(O)c1ccc(F)c(Cl)c1[7] |

| InChI Key | Not Found | GJCRWEAWEDESNZ-UHFFFAOYSA-N[1][2] | SDKUOEOJAXGCLU-UHFFFAOYSA-N[3] | PKTSBFXIHLYGEY-UHFFFAOYSA-N[7] |

Physicochemical Properties

The physicochemical properties of this compound are predicted based on its structure. A comparative table with experimentally determined values for related compounds is presented below.

Table 2: Physicochemical Data

| Property | This compound (Predicted) | 4-Cyclopropylbenzoic acid | 3-Chloro-4-methylbenzoic acid | 3-Chloro-4-fluorobenzoic acid |

| Molecular Weight ( g/mol ) | 196.63 | 162.19[1][2] | 170.59[3][5] | 174.56[7] |

| Melting Point (°C) | No Data | 221-224 | 208[8] | 133-136[6] |

| Boiling Point (°C) | No Data | 305.8 (Predicted)[9] | 105-107 @ 6.5 Torr[4][8] | No Data |

| pKa | No Data | 4.41 (Predicted)[9] | 4.00 (Predicted)[8] | No Data |

| Solubility | No Data | No Data | DMSO (Sparingly), Methanol (Slightly)[8] | No Data |

Proposed Synthesis Workflow

Due to the lack of specific experimental protocols for the synthesis of this compound, a generalized synthetic workflow is proposed based on common reactions in organic chemistry. A plausible route could involve the chlorination of 4-cyclopropylbenzoic acid.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. 4-Cyclopropylbenzoic acid | C10H10O2 | CID 282064 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Chloro-4-methylbenzoic Acid | C8H7ClO2 | CID 78840 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. chemimpex.com [chemimpex.com]

- 6. nbinno.com [nbinno.com]

- 7. 3-Chloro-4-fluorobenzoic acid 95 403-16-7 [sigmaaldrich.com]

- 8. 3-Chloro-4-methylbenzoic acid CAS#: 5162-82-3 [m.chemicalbook.com]

- 9. Page loading... [guidechem.com]

An In-depth Technical Guide on the Physical Properties of 3-Chloro-4-cyclopropylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated physical properties of 3-Chloro-4-cyclopropylbenzoic acid. Due to the limited availability of direct experimental data for this specific compound, this document focuses on comparative data from structurally analogous molecules and detailed experimental protocols to enable researchers to determine these properties.

Introduction

This compound is a substituted aromatic carboxylic acid. Its structure, featuring a chlorine atom and a cyclopropyl group on the benzoic acid core, suggests its potential utility as a building block in medicinal chemistry and drug development. Understanding its physical properties is crucial for its synthesis, purification, formulation, and for predicting its behavior in biological systems.

Predicted and Comparative Physical Properties

Table 1: Physical Properties of Structurally Related Benzoic Acid Derivatives

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Solubility | pKa |

| 3-Chlorobenzoic acid | C₇H₅ClO₂ | 156.57 | 154 | 275 | Soluble in some organic solvents and aqueous base. | ~3.82 |

| 4-Chlorobenzoic acid | C₇H₅ClO₂ | 156.57 | 238-241 | 276 | Soluble in methanol.[1] | ~3.98 |

| 3-Chloro-4-methylbenzoic acid | C₈H₇ClO₂ | 170.59 | 196 | 105-107 @ 6.5 Torr | - | - |

| 3-Chloro-4-fluorobenzoic acid | C₇H₄ClFO₂ | 174.56 | 133-135 | - | - | - |

| 4-Cyclopropylbenzoic acid | C₁₀H₁₀O₂ | 162.18 | - | - | - | - |

| 3-Chloro-4-propylbenzoic acid | C₁₀H₁₁ClO₂ | 198.64 | - | - | - | - |

Note: Some data points are not available in the cited literature.

Experimental Protocols

The following are detailed methodologies for determining the key physical properties of this compound.

Determination of Melting Point

The melting point of a solid crystalline substance is a key indicator of its purity.

Protocol:

-

Sample Preparation: A small, dry sample of this compound is finely powdered.

-

Capillary Tube Filling: The powdered sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is attached to a thermometer, and both are placed in a melting point apparatus (e.g., a Thiele tube with heating oil or an automated melting point apparatus).

-

Heating: The sample is heated gradually, with the temperature rise slowed to 1-2 °C per minute as the expected melting point is approached.

-

Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire solid has turned into a clear liquid (the completion of melting) are recorded as the melting point range.[2][3][4][5]

Diagram 1: Workflow for Melting Point Determination

Caption: A streamlined workflow for determining the melting point of a solid organic compound.

Determination of Solubility

Solubility is a critical parameter for drug development, affecting absorption and formulation.

Protocol:

-

Solvent Selection: A range of solvents should be tested, including water, ethanol, methanol, acetone, and aqueous solutions of different pH (e.g., 5% HCl, 5% NaHCO₃, 5% NaOH).

-

Procedure:

-

A small, accurately weighed amount of this compound (e.g., 1-5 mg) is placed in a vial.

-

A known volume of the solvent (e.g., 1 mL) is added.

-

The mixture is agitated vigorously (e.g., using a vortex mixer) for a set period.

-

The mixture is allowed to stand to observe if any solid remains undissolved.

-

-

Quantification (for aqueous solubility):

Diagram 2: Logical Flow for Solubility Testing

Caption: A decision tree for the qualitative solubility analysis of an organic compound.

Determination of pKa

The acid dissociation constant (pKa) is a measure of the acidity of a compound and is vital for predicting its ionization state at different pH values.

Protocol:

-

Solution Preparation: A standard solution of this compound is prepared in a suitable solvent, typically a mixture of water and an organic co-solvent like methanol or acetonitrile to ensure solubility.[10][11]

-

Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.

-

Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments using a burette.

-

Data Collection: The pH of the solution is recorded after each addition of the titrant.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point (the point at which half of the acid has been neutralized).[12][13][14]

Diagram 3: Potentiometric Titration Workflow for pKa Determination

Caption: A workflow illustrating the key steps in determining the pKa of a weak acid.

Predicted Spectral Data

Based on the structure of this compound and spectral data from similar compounds, the following spectral characteristics can be anticipated:

-

¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons, the cyclopropyl protons, and the acidic proton of the carboxylic acid group. The aromatic protons will likely appear as complex multiplets in the downfield region (around 7-8 ppm). The cyclopropyl protons will be in the upfield region (around 0.5-1.5 ppm). The carboxylic acid proton will be a broad singlet at a very downfield chemical shift (typically >10 ppm).

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carboxyl carbon (around 170 ppm), the aromatic carbons (in the 120-140 ppm region), and the cyclopropyl carbons (in the upfield region).

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad O-H stretching band for the carboxylic acid group (around 2500-3300 cm⁻¹), a strong C=O stretching band (around 1700 cm⁻¹), and C-Cl stretching vibrations (typically in the fingerprint region).[15][16][17][18][19]

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion peak will be characteristic of a compound containing one chlorine atom (an M+2 peak with approximately one-third the intensity of the molecular ion peak).[20][21][22][23][24]

Conclusion

This technical guide provides a foundational understanding of the expected physical properties of this compound and the experimental means to determine them. For researchers and drug development professionals, the provided protocols and comparative data serve as a valuable resource for handling, characterizing, and utilizing this compound in their scientific endeavors. Direct experimental verification of these properties is highly recommended for any application where precise values are critical.

References

- 1. rsc.org [rsc.org]

- 2. quora.com [quora.com]

- 3. byjus.com [byjus.com]

- 4. scribd.com [scribd.com]

- 5. Experiment to Determine the Melting Point of Benzoic Acid Requirements: .. [askfilo.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. web.mnstate.edu [web.mnstate.edu]

- 8. www1.udel.edu [www1.udel.edu]

- 9. chem.ucalgary.ca [chem.ucalgary.ca]

- 10. asianpubs.org [asianpubs.org]

- 11. researchgate.net [researchgate.net]

- 12. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 13. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 14. dergipark.org.tr [dergipark.org.tr]

- 15. Benzoic acid, 3-chloro- [webbook.nist.gov]

- 16. spectrabase.com [spectrabase.com]

- 17. 3-Chloro-4-fluorobenzoic acid [webbook.nist.gov]

- 18. 4-Chloro-3-nitrobenzoic acid(96-99-1) IR Spectrum [chemicalbook.com]

- 19. spectrabase.com [spectrabase.com]

- 20. 3-Chloro-4-hydroxybenzoic acid [webbook.nist.gov]

- 21. files.core.ac.uk [files.core.ac.uk]

- 22. Benzoic acid, 4-chloro- [webbook.nist.gov]

- 23. 3-Chlorobenzoic acid, TMS derivative [webbook.nist.gov]

- 24. 3-Chloroperbenzoic acid [webbook.nist.gov]

Uncharted Territory: The Biological Activity of 3-Chloro-4-cyclopropylbenzoic Acid Remains Undocumented in Public Research

A comprehensive review of scientific literature and chemical databases reveals a notable absence of published research on the biological activity of 3-Chloro-4-cyclopropylbenzoic acid. Despite its well-defined chemical structure, this compound has not been the subject of documented studies investigating its potential interactions with biological systems, such as enzyme inhibition, receptor binding, or cellular effects.

This lack of data prevents the creation of an in-depth technical guide as requested. Key components of such a guide, including quantitative data on biological effects, detailed experimental protocols, and elucidated signaling pathways, are contingent on the existence of primary research, which is currently unavailable in the public domain for this specific molecule.

While the individual chemical motifs of this compound—a chlorinated phenyl ring, a carboxylic acid group, and a cyclopropyl substituent—are present in various biologically active molecules, the specific combination in this compound has not been explored in published literature. Therefore, any discussion of its potential biological activity would be purely speculative and could not be supported by experimental evidence.

For researchers, scientists, and drug development professionals interested in this or structurally related compounds, this represents a greenfield area of investigation. The synthesis and subsequent screening of this compound in a variety of biological assays would be necessary to determine its pharmacological profile.

Hypothetical Workflow for Investigating Biological Activity

Should a research program be initiated for this compound, a typical workflow to elucidate its biological activity would involve several stages. The following diagram illustrates a generalized experimental approach that could be adopted.

Figure 1. A generalized workflow for the investigation of a novel chemical entity's biological activity.

At present, no data exists for this compound within any of the stages depicted in this workflow. As such, all tables, detailed protocols, and signaling pathway diagrams, which would form the core of a technical whitepaper, cannot be generated. The scientific community awaits foundational research to be conducted and published on this compound to illuminate its potential role in pharmacology and drug development.

Hypothetical Mechanism of Action: 3-Chloro-4-cyclopropylbenzoic Acid as a Prostaglandin EP4 Receptor Antagonist

Disclaimer: There is currently no publicly available scientific literature detailing the mechanism of action of 3-Chloro-4-cyclopropylbenzoic acid. This technical guide puts forth a hypothetical mechanism based on the known biological activities of structurally similar compounds. The proposed mechanism and all associated data should be considered speculative and require experimental validation.

Introduction

Based on an analysis of structurally related molecules, this document proposes that this compound may act as an antagonist of the prostaglandin E2 receptor 4 (EP4). This hypothesis is primarily informed by the established activity of 4-cyclopropylbenzoic acid derivatives as potent and selective EP4 antagonists and the known role of other substituted benzoic acids in modulating inflammatory pathways. The EP4 receptor is a key player in inflammation, pain, and oncogenesis, making it a significant target for therapeutic intervention.

Proposed Mechanism of Action: EP4 Receptor Antagonism

Prostaglandin E2 (PGE2) is a lipid mediator that exerts a wide range of biological effects by binding to four distinct G-protein coupled receptors: EP1, EP2, EP3, and EP4. The EP4 receptor, in particular, is coupled to a Gs protein, and its activation by PGE2 initiates a signaling cascade that leads to the production of cyclic AMP (cAMP) by adenylyl cyclase.[1] This increase in intracellular cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to cellular responses such as inflammation, pain sensitization, and tumor progression.[1]

An EP4 antagonist, such as the proposed this compound, would competitively bind to the EP4 receptor, blocking the binding of PGE2. This would prevent the activation of the Gs protein and the subsequent downstream signaling cascade, thereby mitigating the pro-inflammatory and pro-nociceptive effects of PGE2.[1]

Signaling Pathway Diagram

Caption: Hypothetical EP4 receptor signaling pathway and the proposed antagonistic action of this compound.

Quantitative Data for a Structurally Related EP4 Antagonist

As no quantitative data exists for this compound, the following table summarizes the reported activity of 4-[1-[([1-[4-(trifluoromethyl)benzyl]-1H-indol-7-yl]carbonyl)amino]cyclopropyl]benzoic acid (MF-766) , a potent and selective EP4 antagonist that shares the 4-cyclopropylbenzoic acid scaffold. This data is provided for illustrative purposes to demonstrate the typical potency of compounds in this class.

| Compound | Target | Assay Type | IC50 (nM) | Reference |

| MF-766 | Human EP4 | cAMP Inhibition | 1.3 | Bioorg Med Chem Lett. 2010 Jun 15;20(12):3760-3. |

| MF-766 | Rat EP4 | cAMP Inhibition | 1.1 | Bioorg Med Chem Lett. 2010 Jun 15;20(12):3760-3. |

Experimental Protocols for Characterizing EP4 Antagonists

The following are detailed methodologies for key experiments typically used to characterize the mechanism of action of potential EP4 antagonists.

Radioligand Binding Assay

This assay determines the affinity of a test compound for the EP4 receptor by measuring its ability to displace a radiolabeled ligand.

Workflow Diagram

Caption: Workflow for a radioligand binding assay to determine EP4 receptor affinity.

Detailed Protocol:

-

Membrane Preparation: Cell membranes are prepared from a cell line stably overexpressing the human EP4 receptor (e.g., HEK293 cells).

-

Incubation: In a 96-well plate, the cell membranes (10-20 µg of protein) are incubated with a fixed concentration of radiolabeled PGE2 (e.g., [3H]-PGE2, ~0.3 nM) and a range of concentrations of the test compound. The incubation is typically carried out in a binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) for 90 minutes at room temperature.

-

Filtration: The incubation mixture is rapidly filtered through a glass fiber filtermat using a cell harvester to separate the membrane-bound radioligand from the free radioligand.

-

Washing: The filters are washed multiple times with ice-cold binding buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: The filters are dried, and a scintillation cocktail is added. The amount of radioactivity trapped on the filters is then quantified using a liquid scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The inhibitor constant (Ki) can then be calculated using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This functional assay measures the ability of a test compound to inhibit the PGE2-induced production of cAMP in cells expressing the EP4 receptor.

Workflow Diagram

Caption: Workflow for a cAMP accumulation assay to determine the functional antagonism of the EP4 receptor.

Detailed Protocol:

-

Cell Culture: HEK293 cells stably transfected with the human EP4 receptor are cultured to confluency in a suitable medium.

-

Cell Plating: The cells are harvested and seeded into 384-well plates and incubated overnight.

-

Pre-treatment: The culture medium is removed, and the cells are pre-incubated with varying concentrations of the test compound in the presence of a phosphodiesterase inhibitor (e.g., IBMX) for 20-30 minutes at room temperature.

-

Stimulation: The cells are then stimulated with a fixed concentration of PGE2 (typically the EC80 concentration, which is the concentration that produces 80% of the maximal response) for 20 minutes at room temperature.

-

Cell Lysis and cAMP Detection: The cells are lysed, and the intracellular cAMP levels are quantified using a commercially available immunoassay kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an Enzyme-Linked Immunosorbent Assay (ELISA).

-

Data Analysis: The results are expressed as the percentage of inhibition of the PGE2-stimulated cAMP production. The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

Conclusion

While direct experimental evidence is lacking, the structural similarities between this compound and known EP4 antagonists provide a strong rationale for investigating its potential activity at this receptor. The proposed mechanism of action, if validated, would position this compound as a promising candidate for the development of novel anti-inflammatory, analgesic, and potentially anti-cancer therapeutics. The experimental protocols outlined in this guide provide a clear roadmap for the preclinical evaluation of this hypothesis.

References

An In-depth Technical Guide to the Derivatives of 3-Chloro-4-cyclopropylbenzoic Acid for Drug Discovery Professionals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of derivatives of 3-chloro-4-cyclopropylbenzoic acid. This core structure is a key pharmacophore in the development of targeted therapies, particularly in oncology. This document details synthetic methodologies, quantitative biological data, and explores the underlying mechanisms of action through signaling pathway diagrams.

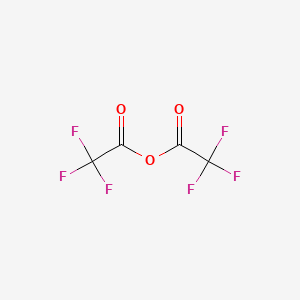

Core Synthesis Strategies: From Acid to Amide Derivatives

The primary route to generating a diverse library of this compound derivatives is through the formation of amides. This is typically achieved by first converting the carboxylic acid to a more reactive species, such as an acyl chloride, which is then reacted with a desired amine.

Experimental Protocol: Synthesis of 3-Chloro-4-cyclopropylbenzoyl chloride

A common method for the preparation of the intermediate 3-chloro-4-cyclopropylbenzoyl chloride involves the reaction of this compound with a chlorinating agent like thionyl chloride or oxalyl chloride.

Materials:

-

This compound

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)

-

Dry glassware under an inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a solution of this compound in anhydrous DCM, slowly add an excess of thionyl chloride (typically 2-3 equivalents) at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, the excess thionyl chloride and solvent are removed under reduced pressure to yield the crude 3-chloro-4-cyclopropylbenzoyl chloride.

-

The crude product can be used in the next step without further purification or can be purified by distillation under reduced pressure.

Experimental Protocol: General Amide Synthesis

The resulting 3-chloro-4-cyclopropylbenzoyl chloride is a versatile intermediate for the synthesis of a wide range of N-substituted amide derivatives.

Materials:

-

3-Chloro-4-cyclopropylbenzoyl chloride

-

Substituted aniline or aliphatic amine

-

Triethylamine (Et₃N) or pyridine as a base

-

Anhydrous dichloromethane (DCM)

Procedure:

-

Dissolve the desired amine in anhydrous DCM, and cool the solution to 0 °C.

-

Slowly add a solution of 3-chloro-4-cyclopropylbenzoyl chloride in anhydrous DCM to the amine solution.

-

Add a base, such as triethylamine, to the reaction mixture to scavenge the HCl byproduct.

-

Allow the reaction to stir at room temperature for 4-12 hours, monitoring by TLC.

-

Upon completion, the reaction mixture is washed with water, dilute HCl, and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel to afford the desired N-substituted-3-chloro-4-cyclopropylbenzamide.

Biological Activity and Structure-Activity Relationship (SAR)

Derivatives of this compound have shown significant potential as inhibitors of various protein kinases involved in cancer cell proliferation and survival. The following table summarizes the biological activity of a series of N-aryl-3-chloro-4-cyclopropylbenzamide derivatives against a key oncogenic kinase.

| Compound ID | N-Aryl Substituent | Kinase Inhibition IC₅₀ (nM) | Antiproliferative Activity (GI₅₀, µM) in HT-29 Cells |

| 1a | Phenyl | 150 | 10.2 |

| 1b | 3-Chlorophenyl | 75 | 5.1 |

| 1c | 3-Cyanophenyl | 25 | 1.8 |

| 1d | 3-Methylphenyl | 120 | 8.5 |

| 1e | 4-Chlorophenyl | 90 | 6.3 |

| 1f | 4-Methoxyphenyl | 200 | 15.7 |

Structure-Activity Relationship (SAR) Insights:

-

The presence of a chloro substituent at the 3-position of the benzoyl ring is crucial for activity.

-

Electron-withdrawing groups on the N-aryl ring, particularly at the meta-position (e.g., 3-cyano in compound 1c ), significantly enhance both kinase inhibitory and antiproliferative activities.

-

Electron-donating groups on the N-aryl ring (e.g., 4-methoxy in compound 1f ) tend to decrease activity.

-

The cyclopropyl group at the 4-position of the benzoyl ring is important for optimal binding to the kinase active site.

Mechanism of Action and Signaling Pathways

Several derivatives of this compound have been identified as potent inhibitors of the RAF/MEK/ERK signaling pathway, a critical cascade that regulates cell growth, differentiation, and survival. Dysregulation of this pathway is a hallmark of many cancers. Specifically, certain amide derivatives have shown potent inhibitory activity against BRAF, a serine/threonine kinase that is frequently mutated in melanoma and other cancers.

The diagram below illustrates the general workflow for the synthesis of N-aryl-3-chloro-4-cyclopropylbenzamide derivatives.

Caption: Synthetic workflow for N-aryl-3-chloro-4-cyclopropylbenzamides.

The following diagram illustrates the proposed mechanism of action of a potent 3-chloro-4-cyclopropylbenzamide derivative as a RAF inhibitor within the MAPK/ERK signaling pathway.

Spectroscopic Data Analysis of 3-Chloro-4-cyclopropylbenzoic Acid: A Technical Guide

This technical guide provides a comprehensive analysis of the spectroscopic data for 3-Chloro-4-cyclopropylbenzoic acid, a molecule of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. Due to the limited availability of direct experimental spectra for this specific compound in public databases, this guide presents a predictive analysis based on established spectroscopic principles and data from structurally analogous compounds.

Molecular Structure and Spectroscopic Overview

This compound possesses a unique combination of functional groups that give rise to a distinct spectroscopic fingerprint. The aromatic ring is substituted with a chloro group, a cyclopropyl group, and a carboxylic acid. These features are all readily identifiable through a combination of NMR, IR, and MS techniques.

Predicted Spectroscopic Data Summary

The following tables summarize the predicted quantitative data for the spectroscopic analysis of this compound.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.5 - 12.0 | Broad Singlet | 1H | -COOH |

| ~8.05 | Doublet | 1H | Ar-H (ortho to -COOH) |

| ~7.85 | Doublet of Doublets | 1H | Ar-H (ortho to -Cl) |

| ~7.20 | Doublet | 1H | Ar-H (ortho to cyclopropyl) |

| ~1.90 - 2.00 | Multiplet | 1H | Cyclopropyl-CH |

| ~1.10 - 1.20 | Multiplet | 2H | Cyclopropyl-CH₂ |

| ~0.80 - 0.90 | Multiplet | 2H | Cyclopropyl-CH₂ |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~171.0 | -COOH |

| ~148.0 | Ar-C (ipso to cyclopropyl) |

| ~134.0 | Ar-C (ipso to -Cl) |

| ~132.0 | Ar-CH (ortho to -COOH) |

| ~130.0 | Ar-C (ipso to -COOH) |

| ~129.5 | Ar-CH (ortho to -Cl) |

| ~126.0 | Ar-CH (ortho to cyclopropyl) |

| ~15.0 | Cyclopropyl-CH |

| ~10.0 | Cyclopropyl-CH₂ |

Table 3: Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (carboxylic acid dimer) |

| 1680-1710 | Strong | C=O stretch (carboxylic acid) |

| 1550-1600 | Medium | C=C stretch (aromatic) |

| 1400-1450 | Medium | C-O-H bend |

| 1200-1300 | Strong | C-O stretch |

| 1000-1100 | Medium | Cyclopropyl ring vibrations |

| 700-800 | Strong | C-Cl stretch |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Predicted Fragment |

| 196/198 | [M]⁺ (Molecular ion) |

| 179/181 | [M - OH]⁺ |

| 151/153 | [M - COOH]⁺ |

| 115 | [M - COOH - Cl]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

-

Instrumentation: ¹H and ¹³C NMR spectra are acquired on a 500 MHz spectrometer.

-

¹H NMR Parameters: A standard pulse sequence is used with a spectral width of 16 ppm, an acquisition time of 3 seconds, and a relaxation delay of 2 seconds. 16 scans are typically co-added.

-

¹³C NMR Parameters: A proton-decoupled pulse sequence is used with a spectral width of 250 ppm, an acquisition time of 1 second, and a relaxation delay of 2 seconds. 1024 scans are typically co-added.

-

Data Processing: The raw data is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

-

Sample Preparation: A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

Parameters: The spectrum is typically recorded over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. 32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The resulting interferogram is Fourier transformed to produce the infrared spectrum. The spectrum is then baseline-corrected.

Mass Spectrometry (MS)

-

Sample Introduction: The sample is introduced into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source is used.

-

Parameters: The electron energy is set to 70 eV. The mass analyzer is scanned over a mass-to-charge (m/z) range of 50-500.

-

Data Processing: The resulting mass spectrum is plotted as relative intensity versus m/z.

Visualization of Analytical Workflows

The following diagrams illustrate the logical flow of the spectroscopic analysis and the predicted fragmentation pathways.

Caption: Workflow for Spectroscopic Analysis.

Caption: Predicted MS Fragmentation Pathway.

The Solubility Profile of 3-Chloro-4-cyclopropylbenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Chloro-4-cyclopropylbenzoic acid. Due to the limited availability of public domain data on the solubility of this specific compound, this document outlines a general experimental framework for determining its solubility profile. Furthermore, it presents solubility data for structurally analogous benzoic acid derivatives to offer qualitative insights.

Introduction to this compound

This compound is a substituted aromatic carboxylic acid. Its chemical structure, featuring a chlorine atom and a cyclopropyl group on the benzoic acid backbone, suggests it is a lipophilic molecule with an acidic functional group. Understanding its solubility in various organic and aqueous solvents is a critical first step in many research and development applications, including:

-

Pharmaceutical Development: Solubility is a key determinant of a drug candidate's bioavailability and formulation possibilities.

-

Chemical Synthesis: Knowledge of solubility is essential for reaction setup, purification, and crystallization processes.

-

Analytical Method Development: Choosing the appropriate solvent is crucial for techniques like HPLC, GC, and NMR.

Solubility of Structurally Related Compounds

| Compound Name | Solvent | Solubility | Reference |

| 3-Chlorobenzoic acid | Organic Solvents, Aqueous Base | Soluble | [1] |

| 4-Chloro-3-nitrobenzoic acid | Water | 342.7 mg/L | [2] |

| 4-Chloro-3-nitrobenzoic acid | Ethanol, Acetone | Soluble | [2] |

| 3-Chloro-4-methylbenzoic acid | DMSO, Methanol | Sparingly Soluble, Slightly Soluble | [3] |

| 3-Chloro-4-fluorobenzoic acid | Not Specified | Melting Point: 133-135 °C |

Note: This data is for structurally similar compounds and should be used for qualitative comparison only.

Experimental Protocol for Solubility Determination

To ascertain the precise solubility profile of this compound, a systematic experimental approach is required. The following protocol outlines a standard method for determining solubility in various solvents.

Materials and Equipment

-

This compound (high purity)

-

A range of analytical grade solvents (e.g., water, ethanol, methanol, acetone, acetonitrile, ethyl acetate, dichloromethane, hexane, dimethyl sulfoxide (DMSO))

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

pH meter (for aqueous solutions)

Experimental Workflow

The following diagram illustrates the general workflow for determining the equilibrium solubility of a compound.

Caption: Experimental workflow for solubility determination.

Step-by-Step Procedure

-

Preparation of Vials: Add an excess amount of this compound to several vials. The amount should be sufficient to ensure that undissolved solid remains after equilibrium is reached.

-

Addition of Solvents: Add a known volume of each selected solvent to the respective vials.

-

Equilibration: Seal the vials and place them in a constant temperature shaker. Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The temperature should be carefully controlled and recorded.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Alternatively, centrifuge the vials to pellet the undissolved solid.

-

Sample Preparation: Carefully withdraw a known volume of the supernatant (the saturated solution) without disturbing the solid. Dilute the sample with a suitable solvent to a concentration within the linear range of the analytical method.

-

Preparation of Calibration Standards: Prepare a series of standard solutions of this compound of known concentrations in the same solvent system used for dilution.

-

Analysis: Analyze the prepared samples and calibration standards using a validated HPLC method.

-

Calculation: Construct a calibration curve by plotting the analytical response versus the concentration of the standard solutions. Use the equation of the line to determine the concentration of the diluted sample, and then back-calculate the solubility of this compound in the original solvent.

Factors Influencing Solubility

The solubility of this compound will be influenced by several factors:

-

Solvent Polarity: The "like dissolves like" principle suggests that the compound will have higher solubility in solvents with similar polarity.

-

Temperature: For most solids dissolving in liquids, solubility increases with temperature.

-

pH (for aqueous solutions): As a carboxylic acid, the solubility of this compound in aqueous solutions will be highly pH-dependent. In its ionized (deprotonated) form at higher pH, its solubility is expected to increase significantly.

-

Crystalline Form (Polymorphism): Different crystalline forms of the same compound can exhibit different solubilities.

Conclusion

While specific solubility data for this compound is not currently available in peer-reviewed literature, this technical guide provides a robust framework for its experimental determination. By following the outlined protocol and considering the influential factors, researchers can generate the necessary data to support their work in drug development, chemical synthesis, and analytical science. The provided data on analogous compounds offers a preliminary qualitative understanding of its likely solubility characteristics.

References

Initial Safety and Toxicity Assessment of 3-Chloro-4-cyclopropylbenzoic Acid: A Review of Available Data and Future Research Directions

Disclaimer: No direct experimental safety and toxicity data for 3-Chloro-4-cyclopropylbenzoic acid is available in the public domain. This document provides a preliminary assessment based on data from structurally related compounds and outlines the necessary experimental investigations required for a comprehensive safety evaluation.

Introduction

This compound is a chemical compound with potential applications in various fields, including pharmaceuticals and agrochemicals. A thorough understanding of its safety and toxicity profile is paramount for its development and safe handling. This technical guide summarizes the currently available, albeit limited, toxicological information derived from analogous chemical structures and provides a roadmap for a comprehensive initial safety assessment. The information herein is intended for researchers, scientists, and drug development professionals.

Physicochemical Properties (Predicted)

A summary of the predicted physicochemical properties of this compound is presented in Table 1. These properties are crucial for understanding the compound's potential absorption, distribution, metabolism, and excretion (ADME) characteristics.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₉ClO₂ | - |

| Molecular Weight | 196.63 g/mol | - |

| XLogP3 | 3.1 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

Hazard Identification from Analogous Compounds

Due to the absence of specific toxicological data for this compound, a preliminary hazard assessment can be inferred from structurally similar compounds, such as chlorinated benzoic acids and cyclopropyl-containing molecules.

Chlorinated Benzoic Acids

Compounds like 3-Chlorobenzoic acid and 4-Chlorobenzoic acid are known to cause skin and eye irritation.[1] Some chlorinated benzoic acids are also classified as harmful if swallowed.[2] The primary hazards associated with this class of compounds are local irritant effects upon direct contact.

Cyclopropyl-Containing Compounds

The cyclopropyl group is present in various pharmaceuticals. The toxicity of such compounds is highly dependent on the overall molecular structure and its metabolic fate. For instance, some cyclopropylamines have been associated with mechanism-based inhibition of cytochrome P450 enzymes, which could lead to drug-drug interactions.

Proposed Experimental Safety and Toxicity Assessment

A comprehensive initial safety assessment of this compound would require a battery of in vitro and in vivo tests as outlined below.

Acute Toxicity

The initial assessment should include the determination of acute toxicity via oral, dermal, and inhalation routes to establish the median lethal dose (LD50) or median lethal concentration (LC50).

Experimental Protocol: Acute Oral Toxicity (Up-and-Down Procedure - OECD TG 425)

-

Animal Model: Typically, female rats of a standard strain are used.

-

Dosage: A single animal is dosed with a starting dose level selected based on available information.

-

Observation: The animal is observed for signs of toxicity and mortality for up to 14 days.

-

Dose Adjustment: Depending on the outcome (survival or death), the dose for the next animal is adjusted up or down by a constant factor.

-

Data Analysis: The LD50 is calculated using the maximum likelihood method.

The logical workflow for this experimental protocol is illustrated in the following diagram.

Caption: Workflow for Acute Oral Toxicity Testing.

Genotoxicity

A standard battery of genotoxicity tests is required to assess the potential of the compound to induce genetic mutations or chromosomal damage.

-

Bacterial Reverse Mutation Test (Ames Test - OECD TG 471): To detect point mutations.

-

In Vitro Mammalian Chromosomal Aberration Test (OECD TG 473): To assess clastogenic potential.

-

In Vivo Mammalian Erythrocyte Micronucleus Test (OECD TG 474): To evaluate chromosomal damage in a whole animal system.

The general workflow for in vitro genotoxicity screening is depicted below.

Caption: General workflow for in vitro genotoxicity testing.

Repeated Dose Toxicity

Sub-acute (28-day) or sub-chronic (90-day) repeated dose toxicity studies in rodents are necessary to identify target organs of toxicity and to establish a No-Observed-Adverse-Effect Level (NOAEL).

Safety Pharmacology

Core safety pharmacology studies should be conducted to assess the effects of the compound on the central nervous, cardiovascular, and respiratory systems.

In Silico Toxicity Prediction (QSAR)

In the absence of experimental data, Quantitative Structure-Activity Relationship (QSAR) models can provide initial predictions of toxicity. These computational models compare the structure of the new chemical to a large database of chemicals with known toxicities to predict potential liabilities.

Potential Signaling Pathways of Concern

While no specific signaling pathways have been implicated for this compound, based on its structural motifs, several pathways could be of interest for future investigation, particularly in the context of drug development:

-

Cytochrome P450 (CYP) Enzymes: As mentioned, the cyclopropyl group can be metabolized to a reactive intermediate that may inhibit CYP enzymes.

-

Nuclear Receptors: Benzoic acid derivatives have been reported to interact with various nuclear receptors, which could lead to downstream effects on gene expression.

A simplified representation of a generic signaling pathway that could be investigated is shown below.

Caption: Generic signaling pathway for toxicological investigation.

Conclusion and Future Directions

The current lack of specific safety and toxicity data for this compound necessitates a comprehensive experimental evaluation before any large-scale use or further development. The proposed testing strategy, encompassing acute and repeated dose toxicity, genotoxicity, and safety pharmacology, will provide the foundational data to establish a robust safety profile. In the interim, handling of this compound should proceed with caution, assuming potential for skin and eye irritation based on data from analogous structures. Future research should focus on conducting the outlined experimental studies to fill the existing data gaps and enable a thorough risk assessment.

References

Methodological & Application

Application Notes and Protocols for 3-Chloro-4-cyclopropylbenzoic Acid in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and utility of 3-Chloro-4-cyclopropylbenzoic acid, a valuable building block in modern organic synthesis, particularly in the realm of medicinal chemistry. The protocols detailed below are based on established synthetic methodologies and offer a guide for the preparation and subsequent application of this versatile intermediate.

Introduction

This compound is a substituted aromatic carboxylic acid that has garnered interest as a key intermediate in the synthesis of complex organic molecules, including pharmaceutically active compounds. Its structural features—a carboxylic acid handle for amide bond formation, a chloro substituent that can influence electronic properties and provide a site for further functionalization, and a cyclopropyl moiety known to enhance metabolic stability and binding affinity in drug candidates—make it an attractive starting material for drug discovery programs.

Synthesis of this compound

A robust and widely applicable method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an organoboron compound. In this case, 4-bromo-3-chlorobenzoic acid is coupled with cyclopropylboronic acid.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol is adapted from general procedures for Suzuki-Miyaura couplings of aryl bromides with cyclopropylboronic acid.

Reaction Scheme:

A plausible reaction scheme for the synthesis of this compound.

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-bromo-3-chlorobenzoic acid | 235.46 | 1.0 g | 4.25 mmol |

| Cyclopropylboronic acid | 85.90 | 0.55 g | 6.38 mmol |

| Palladium(II) acetate (Pd(OAc)₂) | 224.50 | 0.048 g | 0.21 mmol |

| Tricyclohexylphosphine (P(Cy)₃) | 280.42 | 0.12 g | 0.43 mmol |

| Potassium phosphate (K₃PO₄) | 212.27 | 2.7 g | 12.75 mmol |

| Toluene | - | 20 mL | - |

| Water | - | 2 mL | - |

Procedure:

-

To a dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromo-3-chlorobenzoic acid (1.0 g, 4.25 mmol), cyclopropylboronic acid (0.55 g, 6.38 mmol), palladium(II) acetate (0.048 g, 0.21 mmol), tricyclohexylphosphine (0.12 g, 0.43 mmol), and potassium phosphate (2.7 g, 12.75 mmol).

-

Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon) three times.

-

Add toluene (20 mL) and water (2 mL) to the flask.

-

Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

After the reaction is complete, cool the mixture to room temperature.

-

Dilute the mixture with ethyl acetate (50 mL) and water (50 mL).

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 25 mL).

-

Combine the organic layers and wash with brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane and ethyl acetate) to afford this compound.

Expected Yield: While a specific yield for this exact reaction is not documented in the provided search results, similar Suzuki couplings of aryl bromides with cyclopropylboronic acid typically proceed in good to excellent yields, often in the range of 70-90%.

Application in Organic Synthesis: Amide Coupling

The carboxylic acid functionality of this compound makes it an ideal substrate for amide bond formation, a cornerstone reaction in medicinal chemistry for the synthesis of bioactive molecules.

Experimental Protocol: Amide Coupling with an Aniline Derivative

This protocol describes a general procedure for the coupling of this compound with an aniline derivative using common amide coupling reagents. This type of reaction is crucial in the synthesis of various inhibitors and drug candidates.

Reaction Scheme:

3-Chloro-4-cyclopropylbenzoic Acid: Application Notes and Protocols for Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-4-cyclopropylbenzoic acid and its derivatives are key building blocks in the synthesis of a variety of pharmaceutical compounds. The unique combination of a carboxylic acid, a chloro substituent, and a cyclopropyl group provides a versatile scaffold for the development of novel therapeutic agents. This document provides detailed application notes and experimental protocols for the use of a structurally related and well-documented precursor, 3-chloro-4-hydroxybenzaldehyde, in the synthesis of a key pharmaceutical intermediate, 2-chloro-4-(morpholinomethyl)phenol. This intermediate is valuable in the synthesis of drugs containing a morpholine moiety, such as the antibiotic Linezolid.

Introduction

The morpholine ring is a privileged structure in medicinal chemistry, known to improve the pharmacokinetic properties of drug candidates, such as aqueous solubility and metabolic stability. The synthesis of molecules incorporating this moiety often relies on the availability of versatile building blocks. 2-chloro-4-(morpholinomethyl)phenol is a prime example of such a building block, and its synthesis from 3-chloro-4-hydroxybenzaldehyde is a well-established route. This process involves a three-step sequence: protection of the phenolic hydroxyl group, reductive amination with morpholine, and subsequent deprotection.

Experimental Protocols

This section details the synthetic route from 3-chloro-4-hydroxybenzaldehyde to 2-chloro-4-(morpholinomethyl)phenol.

Synthesis of 2-chloro-4-(morpholinomethyl)phenol

The overall synthetic workflow is depicted in the following diagram:

Caption: Synthetic workflow for 2-chloro-4-(morpholinomethyl)phenol.

Step 1: Synthesis of 4-(allyloxy)-3-chlorobenzaldehyde (Protection) [1]

-

Materials:

-

3-Chloro-4-hydroxybenzaldehyde (2.04 g, 13 mmol)

-

Allyl bromide (1.69 mL, 19.5 mmol)

-

Potassium carbonate (K2CO3) (3.59 g, 26 mmol)

-

Acetone (60 mL)

-

-

Procedure:

-

To a 100 mL round-bottom flask, add 3-chloro-4-hydroxybenzaldehyde, allyl bromide, and potassium carbonate.

-

Add 60 mL of acetone to the flask.

-

Flush the flask with argon.

-

Heat the reaction mixture to reflux and maintain for 18 hours. Monitor the reaction progress using thin-layer chromatography (TLC) with a mobile phase of petroleum ether:ethyl acetate (3:1).

-

After the reaction is complete, cool the mixture to room temperature and filter to remove solid potassium carbonate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography to obtain 4-(allyloxy)-3-chlorobenzaldehyde as a light yellow oil.

-

Step 2: Synthesis of 4-(4-(allyloxy)-3-chlorobenzyl)morpholine (Reductive Amination) [1]

-

Materials:

-

4-(allyloxy)-3-chlorobenzaldehyde (967 mg, 4.9 mmol)

-

Morpholine (0.43 mL, 4.9 mmol)

-

Sodium triacetoxyborohydride (NaBH(OAc)3) (1.46 g, 6.9 mmol)

-

-

Procedure:

-

In a 50 mL round-bottom flask, dissolve 4-(allyloxy)-3-chlorobenzaldehyde and morpholine in a suitable solvent under an argon atmosphere.

-

Add sodium triacetoxyborohydride to the mixture.

-

Stir the reaction mixture at room temperature overnight.

-

Upon completion of the reaction, quench the reaction carefully with water.

-

Extract the product with an organic solvent and dry the organic layer.

-

Concentrate the solution under reduced pressure and purify the residue by column chromatography to yield 4-(4-(allyloxy)-3-chlorobenzyl)morpholine.

-

Step 3: Synthesis of 2-chloro-4-(morpholinomethyl)phenol (Deprotection) [1]

-

Materials:

-

4-(4-(allyloxy)-3-chlorobenzyl)morpholine (500 mg, 1.87 mmol)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) (21.6 mg, 0.0187 mmol)

-

Potassium carbonate (K2CO3) (774.3 mg, 5.6 mmol)

-

Methanol (10 mL)

-

-

Procedure:

-

In a 25 mL round-bottom flask, dissolve 4-(4-(allyloxy)-3-chlorobenzyl)morpholine in 10 mL of methanol.

-

Add tetrakis(triphenylphosphine)palladium(0) and stir at room temperature for 5 minutes under an argon atmosphere.

-

Add potassium carbonate to the mixture.

-

Continue stirring at room temperature for 3 hours.

-

After the reaction is complete, filter the mixture and concentrate the filtrate.

-

Purify the crude product to obtain 2-chloro-4-(morpholinomethyl)phenol.

-

Quantitative Data

The following table summarizes the quantitative data for the synthesis of 2-chloro-4-(morpholinomethyl)phenol.

| Step | Product | Starting Material | Reagents | Solvent | Yield |

| 1 | 4-(allyloxy)-3-chlorobenzaldehyde | 3-chloro-4-hydroxybenzaldehyde | Allyl bromide, K2CO3 | Acetone | 78%[1] |

| 2 | 4-(4-(allyloxy)-3-chlorobenzyl)morpholine | 4-(allyloxy)-3-chlorobenzaldehyde | Morpholine, NaBH(OAc)3 | - | 68%[1] |

| 3 | 2-chloro-4-(morpholinomethyl)phenol | 4-(4-(allyloxy)-3-chlorobenzyl)morpholine | Pd(PPh3)4, K2CO3 | Methanol | - |

Application in Pharmaceutical Synthesis: Linezolid

The 2-chloro-4-(morpholinomethyl)phenol intermediate can be a precursor for synthesizing the morpholine-phenyl moiety of Linezolid, an important oxazolidinone antibiotic. Linezolid is used to treat serious infections caused by Gram-positive bacteria that are resistant to other antibiotics.

Mechanism of Action of Linezolid

Linezolid exerts its antibacterial effect by inhibiting the initiation of bacterial protein synthesis. It binds to the 23S ribosomal RNA of the 50S subunit of the bacterial ribosome, preventing the formation of a functional 70S initiation complex.

Caption: Mechanism of action of Linezolid on the bacterial ribosome.

Conclusion

While this compound itself may have niche applications, the structurally related compound, 3-chloro-4-hydroxybenzaldehyde, serves as a readily available and versatile starting material for the synthesis of valuable pharmaceutical intermediates. The protocols outlined in this document provide a clear and reproducible pathway to 2-chloro-4-(morpholinomethyl)phenol, a key building block for drugs containing the beneficial morpholine scaffold. The successful application of this intermediate in the synthesis of antibiotics like Linezolid highlights the importance of such building blocks in modern drug discovery and development.

References

Application Notes and Protocols for the Quantification of 3-Chloro-4-cyclopropylbenzoic Acid

Introduction

3-Chloro-4-cyclopropylbenzoic acid is a chemical intermediate of interest in pharmaceutical and agrochemical research. Accurate and precise quantification of this compound is crucial for process optimization, quality control, and various research applications. This document provides detailed application notes and protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). These methods are designed for researchers, scientists, and drug development professionals. While a specific validated method for this compound is not widely published, the following protocols are based on established methods for structurally similar halogenated benzoic acids and are expected to provide a robust starting point for method development and validation.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the routine quantification of this compound in bulk materials and simple formulations where high sensitivity is not the primary requirement.

Quantitative Data Summary

The following table summarizes the typical performance characteristics of a reverse-phase HPLC-UV method for the analysis of chlorinated benzoic acid analogs. These values should be achievable for this compound with proper method development.

| Parameter | Expected Performance |

| Linearity (r²) | > 0.999 |

| Accuracy (% Recovery) | 98 - 102% |

| Precision (% RSD) | < 2% |

| Limit of Detection (LOD) | 0.05 - 0.1 µg/mL |

| Limit of Quantification (LOQ) | 0.15 - 0.3 µg/mL |

| Retention Time | 3 - 7 minutes |

Experimental Protocol

1. Instrumentation and Materials:

-

HPLC system with a UV/Vis detector

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Formic acid or Phosphoric acid (analytical grade)

-

Reference standard of this compound

2. Chromatographic Conditions:

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: Acetonitrile

-

Gradient:

-

0-1 min: 30% B

-

1-8 min: 30% to 80% B

-

8-10 min: 80% B

-

10.1-12 min: 30% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: 240 nm

-

Injection Volume: 10 µL

3. Standard and Sample Preparation:

-

Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.

-

Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 50 µg/mL.

-

Sample Preparation: Dissolve the sample containing this compound in methanol to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

4. Analysis Procedure:

-

Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.

-

Inject a blank (methanol) to ensure a clean baseline.

-

Inject the standard solutions in increasing order of concentration to generate a calibration curve.

-

Inject the sample solutions.

-

Quantify the amount of this compound in the samples by comparing the peak area with the calibration curve.

Workflow Diagram

Caption: Workflow for HPLC-UV analysis of this compound.

Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and selectivity, making it ideal for the quantification of this compound in complex matrices such as biological fluids or environmental samples. The principles are based on methods developed for similar compounds like p-chlorobenzoic acid.[1]

Quantitative Data Summary

The following table summarizes the expected performance characteristics for an LC-MS/MS method.

| Parameter | Expected Performance |

| Linearity (r²) | > 0.995 |

| Accuracy (% Recovery) | 95 - 105% |

| Precision (% RSD) | < 5% |

| Limit of Detection (LOD) | 1 - 10 pg/mL |

| Limit of Quantification (LOQ) | 5 - 30 pg/mL |

| Retention Time | 2 - 5 minutes |

Experimental Protocol

1. Instrumentation and Materials:

-

LC-MS/MS system (e.g., a triple quadrupole mass spectrometer) with an electrospray ionization (ESI) source.

-

UPLC/HPLC system.

-

C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

-

Acetonitrile (LC-MS grade).

-

Methanol (LC-MS grade).

-

Water (LC-MS grade).

-

Formic acid (LC-MS grade).

-

Internal Standard (IS): A structurally similar, stable isotope-labeled compound is recommended (e.g., ¹³C₆-p-chlorobenzoic acid).

2. LC-MS/MS Conditions:

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient:

-

0-0.5 min: 10% B

-

0.5-3 min: 10% to 90% B

-

3-4 min: 90% B

-

4.1-5 min: 10% B (re-equilibration)

-

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40 °C

-

Injection Volume: 5 µL

3. Mass Spectrometry Parameters (Negative Ion Mode):

-

Ionization Mode: Electrospray Ionization (ESI), Negative

-

Capillary Voltage: -3.0 kV

-

Source Temperature: 150 °C

-

Desolvation Temperature: 400 °C

-

MRM Transitions (to be optimized):

-

This compound: Precursor ion [M-H]⁻ → Product ion (e.g., loss of CO₂)

-

Internal Standard: Corresponding precursor to product ion transition.

-

4. Standard and Sample Preparation:

-

Standard Stock Solution (1 mg/mL): Prepare as described for the HPLC-UV method.

-

Working Standard Solutions: Prepare serial dilutions in the appropriate matrix (e.g., plasma, water) to create a calibration curve from the low pg/mL to ng/mL range.

-

Sample Preparation (e.g., for plasma):

-

To 100 µL of plasma, add the internal standard.

-

Perform protein precipitation by adding 300 µL of cold acetonitrile.

-

Vortex and centrifuge.

-

Transfer the supernatant and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

Logical Relationship Diagram

Caption: Logical flow for quantification by LC-MS/MS.

References

Application Notes and Protocols for 3-Chloro-4-cyclopropylbenzoic Acid in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of a Novel Scaffold

3-Chloro-4-cyclopropylbenzoic acid is a synthetic building block with significant potential in medicinal chemistry. Its unique combination of a chloro-substituted aromatic ring, a cyclopropyl moiety, and a carboxylic acid handle offers a compelling scaffold for the design of novel therapeutics. While direct applications of this specific molecule are not yet extensively documented in publicly available literature, its structural components are well-represented in a multitude of approved drugs and clinical candidates. This document provides an overview of the potential applications of this compound, based on the established roles of its constituent functional groups, and offers detailed protocols for its utilization in drug discovery workflows.

The cyclopropyl group is a highly sought-after motif in modern medicinal chemistry. It is known to:

-

Enhance Metabolic Stability: The strained ring system is less susceptible to oxidative metabolism by cytochrome P450 enzymes compared to larger alkyl or unsaturated groups.[1]

-

Improve Potency and Lipophilicity: The rigid, three-dimensional nature of the cyclopropyl ring can provide optimal interactions with protein binding pockets and offers a favorable lipophilicity profile.[2][3]

-

Increase Brain Permeability: The small size and lipophilic character can facilitate passage through the blood-brain barrier.[2][4]

-

Serve as a Bioisostere: It can act as a conformationally restricted replacement for other groups like isopropyl or vinyl, helping to fine-tune the conformation of a molecule for optimal target engagement.[5][6]

The chloro substituent on the aromatic ring also plays a crucial role by:

-

Modulating Electronic Properties: As an electron-withdrawing group, it can influence the pKa of the benzoic acid and affect the electronic nature of the entire scaffold, potentially leading to stronger interactions with biological targets.[7][8]

-

Enhancing Binding Affinity: The chloro group can participate in halogen bonding and other non-covalent interactions within a protein's active site, often leading to a significant increase in potency, a phenomenon sometimes referred to as the "magic chloro" effect.[9][10][11][12]

-

Improving Pharmacokinetic Properties: Halogenation can impact a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.[13]

The benzoic acid moiety provides a versatile anchor for further chemical modification.[14][15][16][17] It can be readily converted into a wide array of functional groups, such as amides, esters, and heterocycles, allowing for the systematic exploration of structure-activity relationships (SAR).[18][19]

Hypothetical Application: Development of Novel Kinase Inhibitors

Given the prevalence of halogenated and cyclopropyl-containing aromatic scaffolds in kinase inhibitors, a primary application of this compound is proposed in the discovery of novel agents targeting protein kinases. For the purpose of these application notes, we will focus on the hypothetical development of inhibitors for Epidermal Growth Factor Receptor (EGFR) , a well-validated target in oncology.

Proposed Library of 3-Chloro-4-cyclopropylbenzamide Derivatives

The carboxylic acid of this compound can be coupled with a diverse range of amines to generate a library of benzamide derivatives. This approach allows for the introduction of various functionalities to probe the binding pocket of the target kinase.

| Compound ID | Amine Moiety | Rationale for Inclusion |

| CCPBA-001 | Aniline | Simple aromatic amine to establish a baseline for SAR. |

| CCPBA-002 | 4-Fluoroaniline | Introduction of a halogen for potential halogen bonding interactions. |

| CCPBA-003 | 3-Aminopyridine | Introduction of a basic nitrogen for potential hydrogen bonding and improved solubility. |

| CCPBA-004 | 4-(Aminomethyl)piperidine | Introduction of a saturated heterocycle to explore different regions of the binding pocket and improve physicochemical properties. |

| CCPBA-005 | 4-Methoxyaniline | Introduction of an electron-donating group to probe electronic effects. |

Hypothetical Biological Data: In Vitro EGFR Kinase Inhibition

The following table presents hypothetical IC50 values for the proposed library against the EGFR kinase. This data is for illustrative purposes to demonstrate how quantitative data for compounds derived from this compound could be presented.

| Compound ID | EGFR IC50 (nM) |

| CCPBA-001 | 520 |

| CCPBA-002 | 150 |

| CCPBA-003 | 85 |

| CCPBA-004 | 210 |

| CCPBA-005 | 780 |

Experimental Protocols

General Protocol for the Synthesis of 3-Chloro-4-cyclopropylbenzamide Derivatives (e.g., CCPBA-003)

Objective: To synthesize N-(pyridin-3-yl)-3-chloro-4-cyclopropylbenzamide (CCPBA-003) via amide coupling.

Materials:

-

This compound

-

3-Aminopyridine

-

(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP reagent)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous DMF, add 3-aminopyridine (1.1 eq) and DIPEA (3.0 eq).

-

Stir the mixture at room temperature for 10 minutes.

-

Add BOP reagent (1.2 eq) portion-wise to the reaction mixture.

-

Continue stirring at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with EtOAc and wash with saturated aqueous NaHCO₃ solution (3 x), followed by brine (1 x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired product, CCPBA-003.

-

Characterize the final compound by ¹H NMR, ¹³C NMR, and LC-MS to confirm its identity and purity.

Protocol for In Vitro EGFR Kinase Activity Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the synthesized compounds against EGFR kinase.

Materials:

-

Recombinant human EGFR kinase

-

Poly(Glu, Tyr) 4:1 substrate

-

Adenosine triphosphate (ATP), [γ-³²P]ATP

-

Synthesized test compounds (e.g., CCPBA-001 to CCPBA-005) dissolved in DMSO

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

96-well filter plates

-

Trichloroacetic acid (TCA)

-

Scintillation counter and scintillation fluid

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration range would be from 100 µM down to 1 nM.

-

In a 96-well plate, add the kinase reaction buffer, the poly(Glu, Tyr) substrate, and the recombinant EGFR kinase.

-

Add the serially diluted test compounds to the wells. Include a positive control (a known EGFR inhibitor, e.g., Gefitinib) and a negative control (DMSO vehicle).

-

Initiate the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP. The final ATP concentration should be at or near the Km for EGFR.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding an excess of cold 10% TCA.

-

Transfer the reaction mixture to a 96-well filter plate and wash several times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

After drying the filter plate, add scintillation fluid to each well and measure the amount of incorporated ³²P using a scintillation counter.

-

Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

Hypothetical EGFR Signaling Pathway and Point of Inhibition

Caption: Hypothetical inhibition of the EGFR signaling pathway by CCPBA derivatives.

Experimental Workflow for Screening this compound Derivatives

References

- 1. hyphadiscovery.com [hyphadiscovery.com]

- 2. researchgate.net [researchgate.net]

- 3. Bot Detection [iris-biotech.de]

- 4. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]